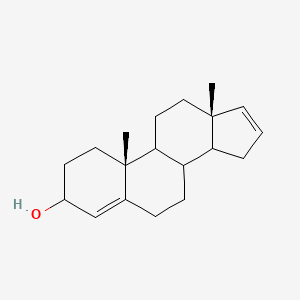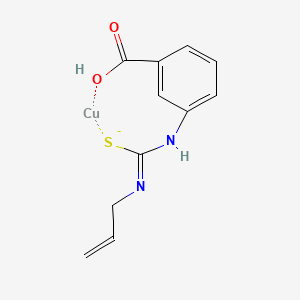
N-(3-carboxyphenyl)-N'-prop-2-enylcarbamimidothioate;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper is a coordination compound that features a copper ion complexed with N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper typically involves the reaction of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate with a copper salt under specific conditions. One common method involves dissolving the ligand in a suitable solvent, such as ethanol or methanol, and then adding a copper salt, such as copper(II) chloride or copper(II) sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve various ligands, such as amines or phosphines, under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper involves its ability to coordinate with various molecular targets. The copper ion can interact with electron-rich sites in biological molecules, such as DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity or the induction of oxidative stress, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
N-(3-carboxyphenyl)picolinic acid complexes: These compounds also feature a carboxyphenyl group and exhibit similar coordination chemistry with metal ions.
Bis(2-hydroxy-3-carboxyphenyl)methane complexes: These compounds have similar structural motifs and are used in similar applications, such as catalysis and biological studies.
Uniqueness
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper is unique due to the presence of the prop-2-enyl group, which can participate in additional chemical reactions, such as polymerization.
Properties
Molecular Formula |
C11H11CuN2O2S- |
|---|---|
Molecular Weight |
298.83 g/mol |
IUPAC Name |
N-(3-carboxyphenyl)-N'-prop-2-enylcarbamimidothioate;copper |
InChI |
InChI=1S/C11H12N2O2S.Cu/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);/p-1 |
InChI Key |
JSGGGVLRVBAEKD-UHFFFAOYSA-M |
Canonical SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)O)[S-].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


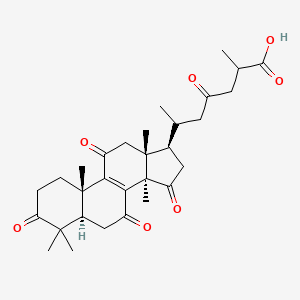
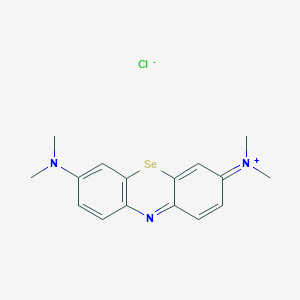
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858065.png)
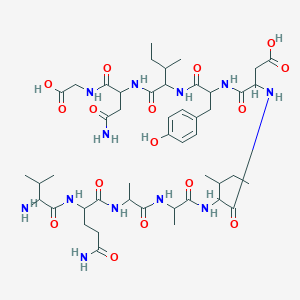
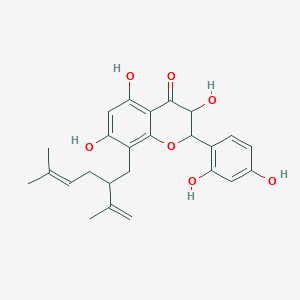
![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)

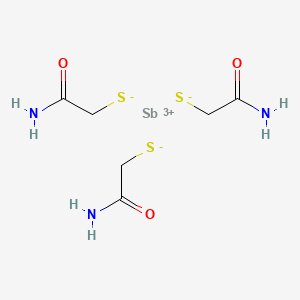
![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)



